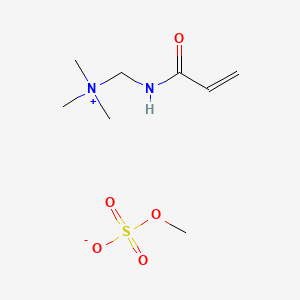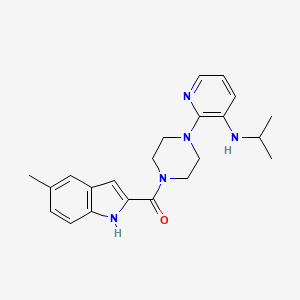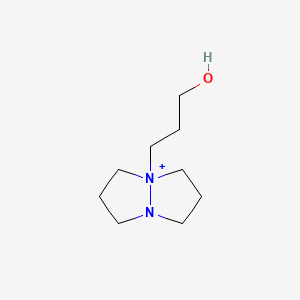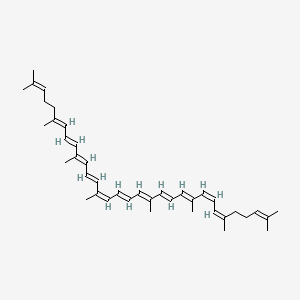
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium is a complex compound with a unique structure It is characterized by the presence of chromate ions coordinated with bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-)) ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium typically involves the reaction of chromate salts with the appropriate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. additional steps such as purification and crystallization are often employed to obtain the compound in a form suitable for commercial use.
化学反应分析
Types of Reactions
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) species.
Substitution: The ligands in the compound can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species.
科学研究应用
Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: The compound is used in industrial processes, including as a pigment in dyes and as a corrosion inhibitor.
作用机制
The mechanism by which Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium exerts its effects involves its interaction with molecular targets and pathways. The chromate ion can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other chromate complexes with different ligands, such as:
- Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, potassium
- Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, lithium
Uniqueness
The uniqueness of Chromate(1-), bis(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, sodium lies in its specific ligand structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
CAS 编号 |
83562-94-1 |
|---|---|
分子式 |
C38H30CrN6O10S2.Na C38H30CrN6NaO10S2 |
分子量 |
869.8 g/mol |
IUPAC 名称 |
sodium;8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+) |
InChI |
InChI=1S/2C19H17N3O5S.Cr.Na/c2*1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;;/h2*3-10,24-25H,1-2H3,(H,20,23);;/q;;+3;+1/p-4 |
InChI 键 |
XCNTVFIJIBEAGR-UHFFFAOYSA-J |
规范 SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















